molecular formula C6H14N2 B1610244 3-Methylpiperidin-4-amine CAS No. 396133-35-0

3-Methylpiperidin-4-amine

Cat. No.: B1610244
CAS No.: 396133-35-0
M. Wt: 114.19 g/mol
InChI Key: BCSXUVZTKVXBSD-UHFFFAOYSA-N
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Description

3-Methylpiperidin-4-amine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Reductive Amination and Synthesis of Analogs

3-Methylpiperidin-4-amine is utilized in the synthesis of various analgesics, neuroleptics, and antihistamines through reductive amination processes. For instance, Senguttuvan et al. (2013) reported the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones achieving almost quantitative yield using sodium cyanoborohydride, producing 4-amino-2,6-diaryl-3-methylpiperidines with significant application potential in medicinal chemistry (S. Senguttuvan, M. Murugavelu, & S. Nagarajan, 2013).

Catalysts in Hydrodesulfurization

Egorova and Prins (2006) explored the role of Ni and Co promoters in the hydrodesulfurization (HDS) of dibenzothiophene, highlighting the inhibition effects of 2-methylpiperidine on the hydrogenation pathway. This study provides insights into the interaction of amines with catalysts, influencing the efficiency of HDS processes in the petrochemical industry (M. Egorova & R. Prins, 2006).

Polymerization Processes

Chen and Chen (2015) demonstrated the reactivity of amine/E(C6F5)3 Lewis pairs towards acrylic monomers, with 2,2,6,6-tetramethylpiperidine involved in the polymerization process. This work underscores the importance of amines in the development of new polymer materials with potential applications in various industries, including biotechnology and materials science (Jiawei Chen & E. Chen, 2015).

Environmental Applications

In environmental science, amines like this compound are involved in the adsorption and removal of anionic dyes from wastewater. Song et al. (2016) developed a magnetic amine/Fe3O4 functionalized biopolymer resin with high adsorption capacity for anionic dyes, illustrating the potential of amine-functionalized materials in water purification and environmental remediation efforts (Wen Song et al., 2016).

Medicinal Chemistry Building Blocks

Amines are pivotal in the synthesis of cyclic imines and indoles, serving as essential building blocks in medicinal chemistry. Kondo et al. (2002) utilized N-methylpiperidine in a ruthenium-catalyzed intramolecular oxidative amination, yielding cyclic imines with high efficiency, which are valuable intermediates in drug discovery and development (T. Kondo, T. Okada, & T. Mitsudo, 2002).

Properties

IUPAC Name

3-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSXUVZTKVXBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473407
Record name 3-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396133-35-0
Record name 3-Methyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=396133-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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